N-cyclohexyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Overview
Description
“N-cyclohexyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is a compound that belongs to the class of 1,2,3-triazoles . Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms . They are known for their excellent properties and diverse applications in various fields .
Synthesis Analysis
The synthesis of 1,2,3-triazoles involves a variety of synthetic routes . Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Several unique methods are known, particularly for the synthesis of 1,2,3-triazolo .Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles is characterized by a five-membered ring containing three nitrogen atoms . Depending on the location of the NH proton, monocyclic 1,2,3-triazoles are further categorized into three subclasses .Chemical Reactions Analysis
1,2,3-Triazoles are known for their ability to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . This property paves the way for the construction of diverse novel bioactive molecules .Scientific Research Applications
Energetic Materials
- Field : Materials Chemistry .
- Application : The compound is used in the synthesis of energetic materials .
- Methods : The compound is synthesized using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .
- Results : The compound exhibits excellent insensitivity toward external stimuli (IS = 43 J and FS > 360 N) and a very good calculated detonation performance (Dv = 9408 m s −1 and P = 37.8 GPa) that are comparable to the current secondary-explosive benchmark, CL-20 .
Medicinal Chemistry
- Field : Medicinal Chemistry .
- Application : The compound is used in medicinal chemistry for c-Met inhibition or GABA A modulating activity .
- Methods : The compound is synthesized by cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
- Results : Structures containing these heterocyclic nuclei have shown GABA A allosteric modulating activity .
Safety And Hazards
While specific safety and hazard information for “N-cyclohexyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is not available, it’s important to note that adverse events such as hepatotoxicity and hormonal problems have led to a careful revision of the azole family to obtain higher efficacy with minimum side effects .
Future Directions
1,2,3-Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . They are also important in organocatalysis, agrochemicals, and materials science . Constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .
properties
IUPAC Name |
N-cyclohexyl-2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6OS/c1-14-7-9-15(10-8-14)11-26-19-18(24-25-26)20(22-13-21-19)28-12-17(27)23-16-5-3-2-4-6-16/h7-10,13,16H,2-6,11-12H2,1H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIURTNMHVRBMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NC4CCCCC4)N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide |
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